molecular formula C16H17NO6 B1305883 3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid CAS No. 370584-35-3

3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid

Cat. No.: B1305883
CAS No.: 370584-35-3
M. Wt: 319.31 g/mol
InChI Key: NJKMDJJVFBMYSA-UHFFFAOYSA-N
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Description

3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes an acetyl group, a hydroxy group, a methoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation and Methoxylation: Hydroxylation can be achieved through selective oxidation reactions, while the methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups (acetyl and keto) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification and Hydrolysis: The propanoic acid moiety can form esters with alcohols and can be hydrolyzed back to the acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Esterification: Sulfuric acid, hydrochloric acid.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

    Esterification: Formation of esters.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound has potential applications in biological research due to its structural similarity to certain bioactive molecules. It can be used as a scaffold for the design of enzyme inhibitors or as a probe to study biological pathways.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid depends on its interaction with molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the acetyl and keto groups can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-4-hydroxyquinolin-2(1H)-one: Similar in having an acetyl and hydroxy group but differs in the core structure.

    4-Hydroxy-2-quinolone: Shares the hydroxy and keto functionalities but has a different heterocyclic core.

    3-Benzoyl-4-hydroxyquinolin-2(1H)-one: Similar in structure but with a benzoyl group instead of an acetyl group.

Uniqueness

3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid is unique due to the combination of its functional groups and the specific arrangement of these groups around the pyrrole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2H-pyrrol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-9(18)13-14(10-3-5-11(23-2)6-4-10)17(8-7-12(19)20)16(22)15(13)21/h3-6,14,21H,7-8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKMDJJVFBMYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387418
Record name 3-[3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370584-35-3
Record name 3-[3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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